3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of this compound . This process often employs stereoselective methodologies to ensure the correct configuration of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the synthetic processes.
Chemical Reactions Analysis
Types of Reactions
2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride can undergo various chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in various biological processes. The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures such as:
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the core bicyclic structure and exhibit similar biological activities.
Tropane alkaloids: These naturally occurring compounds also feature a bicyclic structure and are known for their pharmacological properties.
Uniqueness
What sets 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride apart is its combination of the 8-azabicyclo[3.2.1]octane scaffold with the thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H16ClN3S2 |
---|---|
Molecular Weight |
277.8 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole;hydrochloride |
InChI |
InChI=1S/C10H15N3S2.ClH/c1-6-12-13-10(14-6)15-9-4-7-2-3-8(5-9)11-7;/h7-9,11H,2-5H2,1H3;1H |
InChI Key |
NDCFOAMAGRKOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC2CC3CCC(C2)N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.